![molecular formula C40H58O2S2Sn2 B15127149 b']Difuran](/img/structure/B15127149.png)
b']Difuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-b:4,5-b’]difuran, commonly referred to as BDF, is a furan-based fused aromatic unit. It has garnered significant interest in scientific research due to its promising photoelectric properties. The compound’s enhanced quinoid character, dense packing, low energy level, and low steric hindrance contribute to its enhanced photovoltaic efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]difuran can be synthesized through various methods, including Stille coupling polymerization reactions. For instance, a low bandgap benzo[1,2-b:4,5-b’]difuran-based organic small molecule, B1, was synthesized using this method. The structure of B1 was verified by 1H NMR, GC-MS, and elemental analysis .
Industrial Production Methods: In industrial settings, benzo[1,2-b:4,5-b’]difuran-based polymers are often synthesized using halogenation strategies. This involves incorporating fluorine- and chlorine-substituted conjugated side chains, which enhance the polymer’s optical properties and intermolecular interactions .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including halogenation, oxidation, and substitution. For example, halogenation of benzo[1,2-b:4,5-b’]difuran polymers has been shown to improve their photovoltaic performance .
Common Reagents and Conditions: Common reagents used in these reactions include fluorine and chlorine for halogenation. The reactions are typically carried out under controlled conditions to ensure the desired modifications to the polymer structure .
Major Products: The major products formed from these reactions are modified benzo[1,2-b:4,5-b’]difuran polymers with enhanced optical and electronic properties. These products are often used in the fabrication of organic solar cells .
Aplicaciones Científicas De Investigación
Benzo[1,2-b:4,5-b’]difuran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of donor materials for organic solar cells. Its favorable energy levels and optical properties make it an ideal candidate for this application .
In biology and medicine, benzo[1,2-b:4,5-b’]difuran derivatives have been explored for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
In industry, benzo[1,2-b:4,5-b’]difuran-based polymers are used in the production of non-fullerene polymer solar cells. These polymers offer improved stabilities and higher power conversion efficiencies, making them attractive for large-scale production .
Mecanismo De Acción
The mechanism by which benzo[1,2-b:4,5-b’]difuran exerts its effects is primarily through its interaction with molecular targets and pathways involved in photovoltaic processes. The compound’s enhanced quinoid character and dense packing facilitate efficient π–π* excitations, which are crucial for its photoelectric properties .
Comparación Con Compuestos Similares
Benzo[1,2-b:4,5-b’]difuran can be compared with other similar compounds, such as dibenzo[d,d’]benzo[2,1-b:3,4-b’]difuran (syn-DBBDF) and dinaphtho[2,3-d:2’,3’-d’]benzo[2,1-b:3,4-b’]difuran (syn-DNBDF). These compounds also contain furan units and exhibit similar semiconducting properties. benzo[1,2-b:4,5-b’]difuran is unique in its ability to form dense packing structures and its enhanced quinoid character, which contribute to its superior photovoltaic efficiency .
Propiedades
Fórmula molecular |
C40H58O2S2Sn2 |
|---|---|
Peso molecular |
872.4 g/mol |
Nombre IUPAC |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40O2S2.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
Clave InChI |
DDAQRPJWHQOKOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(OC3=C(C4=C2OC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


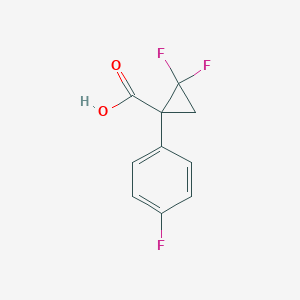
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
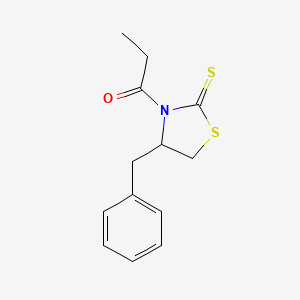
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
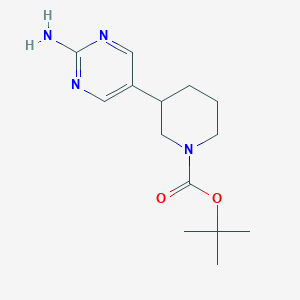

![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
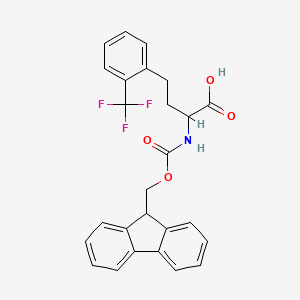
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
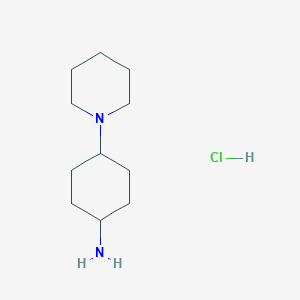
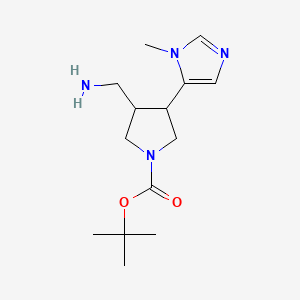
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
